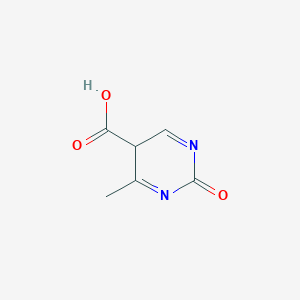
Homovanillic Acid Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homovanillic Acid Sulfate Sodium Salt is a chemical compound with the molecular formula C9H8Na2O7S and a molecular weight of 306.20 g/mol . It is a metabolite of Dihydroxyphenylacetic Acid (DOPAC) formed by the action of catechol O-methyltransferase . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The preparation of Homovanillic Acid Sulfate Sodium Salt involves the sulfonation of Homovanillic Acid. The synthetic route typically includes the following steps:
Sulfonation Reaction: Homovanillic Acid is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
Homovanillic Acid Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to Homovanillic Acid.
Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Homovanillic Acid Sulfate Sodium Salt has several scientific research applications:
Biomarker for Kidney Injury: It is used as a biomarker for early detection of kidney disease, particularly in pediatric nephrology.
Metabolite Analysis: It serves as a metabolite in studies related to dopamine metabolism and neuroendocrine tumors.
Biochemical Research: It is utilized in research involving low-density lipoproteins and their role in cardiovascular diseases.
Mechanism of Action
The mechanism of action of Homovanillic Acid Sulfate Sodium Salt involves its role as a dopamine metabolite. It is formed through the methylation of Dihydroxyphenylacetic Acid by catechol O-methyltransferase . This process is part of the metabolic pathway of dopamine, a crucial neurotransmitter in the brain .
Comparison with Similar Compounds
Homovanillic Acid Sulfate Sodium Salt can be compared with other similar compounds, such as:
Vanillylmandelic Acid: Another metabolite of catecholamines, used as a biomarker for neuroendocrine tumors.
Dihydroxyphenylacetic Acid: The precursor to this compound, involved in dopamine metabolism.
The uniqueness of this compound lies in its specific role as a dopamine metabolite and its applications in biomarker research for kidney injury and neuroendocrine tumors .
Properties
Molecular Formula |
C9H8Na2O7S |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
disodium;2-(3-methoxy-4-sulfonatooxyphenyl)acetate |
InChI |
InChI=1S/C9H10O7S.2Na/c1-15-8-4-6(5-9(10)11)2-3-7(8)16-17(12,13)14;;/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14);;/q;2*+1/p-2 |
InChI Key |
FDMIPKNBTWHXSQ-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


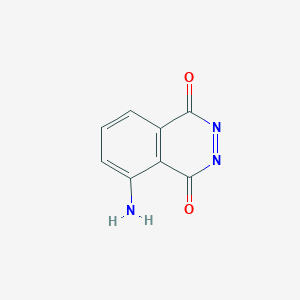
![3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12356796.png)
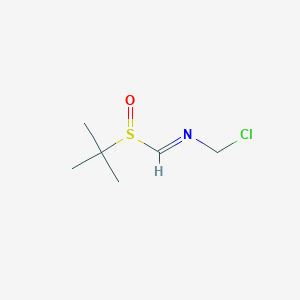
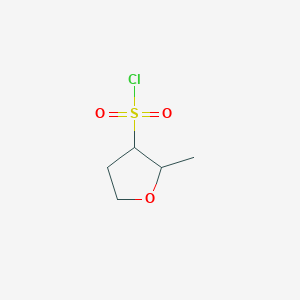
![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12356808.png)
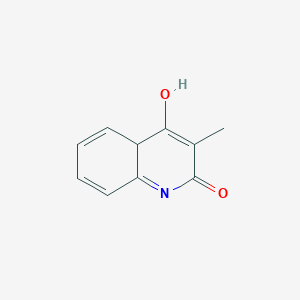
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12356827.png)
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide](/img/structure/B12356840.png)
![copper;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356847.png)
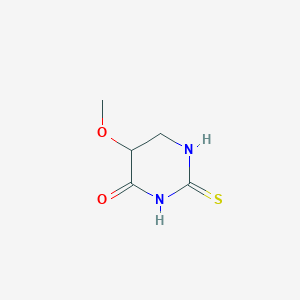
![4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B12356856.png)
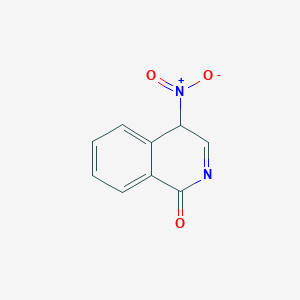
![4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B12356884.png)
